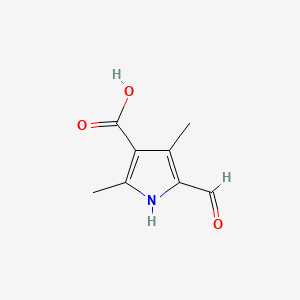

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

描述

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) is a heterocyclic compound featuring a pyrrole core substituted with a formyl group at position 5, methyl groups at positions 2 and 4, and a carboxylic acid at position 2. Its molecular formula is C₈H₉NO₃ (MW: 167.16 g/mol), and it is a critical intermediate in pharmaceutical synthesis, notably for the anticancer drug sunitinib . The compound’s purity (>95% by HPLC) and stability under controlled storage (-20°C) make it suitable for high-precision applications .

属性

IUPAC Name |

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHQDVIAISDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454191 | |

| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253870-02-9 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Batch Synthesis Route

The classical batch synthesis involves a multi-step process starting from readily available precursors such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. The key steps include:

- Formylation: Introduction of the formyl group at the 5-position of the pyrrole ring using reagents such as phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF) as a formylating agent. This reaction is typically conducted at low temperatures (4°C to 18°C) to control selectivity and yield.

- Hydrolysis: Conversion of the ester group to the carboxylic acid by hydrolysis under basic or acidic conditions.

- Purification: Isolation of the product by crystallization or chromatographic methods to achieve high purity.

This batch method is well-established but can be time-consuming and less efficient in terms of yield and environmental impact.

Continuous Flow Synthesis

A more recent and advanced approach is the continuous flow synthesis , which has been developed to improve efficiency, reduce reaction times, and minimize environmental and economic costs. Key features include:

- Translation of Batch to Flow: The traditional 5-step batch synthesis has been successfully adapted into a continuous flow process using commercial microreactors.

- Advantages:

- Shorter reaction times

- Improved reaction yields and selectivity

- Lower energy consumption

- Better product quality and reproducibility

- Process Details:

- Each step of the synthesis (including formylation and hydrolysis) is optimized for flow conditions.

- Use of microreactors allows precise control of reaction parameters such as temperature, residence time, and reagent mixing.

- The continuous flow process is scalable and suitable for industrial production.

Comparative Data Table of Preparation Methods

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Moderate to good (variable) | Higher and more consistent |

| Selectivity | Moderate | Improved selectivity |

| Energy Consumption | Higher | Lower |

| Environmental Impact | Higher solvent and reagent waste | Reduced waste and greener process |

| Scalability | Limited by batch size | Easily scalable via flow reactors |

| Product Quality | Variable | Consistently high |

| Cost Efficiency | Moderate | Improved due to reduced time and waste |

Detailed Research Findings

Thesis Study (2020): A master's thesis demonstrated the successful translation of a 5-step batch synthesis into a continuous flow process for this compound. The study highlighted significant improvements in reaction yields and selectivity, with drastically reduced reaction times. The continuous flow method was shown to be energy and time effective, using commercial microreactors.

Chemical Reaction Insights: The formylation step typically employs the Vilsmeier-Haack reaction mechanism, where DMF and POCl3 generate the electrophilic formylating agent. This step is critical for introducing the aldehyde group at the 5-position of the pyrrole ring. Subsequent hydrolysis converts the ester to the carboxylic acid, completing the synthesis.

Industrial Relevance: The continuous flow synthesis aligns with pharmaceutical industry trends aiming to reduce environmental footprint and production costs while maintaining high product quality. This method is particularly relevant for the synthesis of intermediates like this compound used in anti-cancer drug manufacture.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Commercially available or synthesized |

| Formylation | Phosphorus oxychloride (POCl3), DMF, DCM, 4–18°C | Vilsmeier-Haack reaction; critical step |

| Hydrolysis | Aqueous base or acid, controlled temperature | Converts ester to carboxylic acid |

| Purification | Crystallization or chromatography | Ensures high purity |

化学反应分析

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

Pharmaceutical Applications

Synthesis of Pharmaceuticals

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is used in the production of sunitinib, a drug employed in cancer therapy. Research indicates that continuous flow synthesis methods can enhance the efficiency and yield of this compound during drug development processes .

Case Study: Sunitinib Production

A study focused on optimizing the synthesis of sunitinib highlighted the use of this compound as a key intermediate. The research demonstrated that continuous flow techniques significantly reduced production time and costs while improving product quality .

Organic Electronics

Development of Organic Semiconductors

This compound plays a vital role in the fabrication of organic semiconductors, which are essential for devices such as organic light-emitting diodes (OLEDs). Its unique chemical structure allows for enhanced charge transport properties, making it suitable for high-performance electronic applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for understanding biochemical processes and developing new therapeutic strategies .

Polymer Chemistry

Building Block for Novel Polymers

The compound serves as a building block in polymer chemistry, contributing to the development of novel polymers with unique properties. These polymers can be applied in coatings and materials science, offering improved performance characteristics such as durability and resistance to environmental factors .

Food Industry Applications

Potential as Flavoring Agents and Preservatives

Research is ongoing to explore the use of this compound as a natural flavoring agent or preservative in food processing. Its chemical properties may provide safer alternatives to synthetic additives .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis (e.g., sunitinib) | Cost-effective production; improved quality |

| Organic Electronics | Used in organic semiconductors for OLEDs | Enhanced charge transport properties |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Insights into biochemical processes |

| Polymer Chemistry | Building block for novel polymers | Improved material properties |

| Food Industry | Potential flavoring agent or preservative | Natural alternatives to synthetic additives |

作用机制

The mechanism of action of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways, ultimately exerting its biological effects .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrole Ring

4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic Acid (CAS Not Specified)

- Key Differences : Chlorine at position 4 replaces one methyl group.

- Synthesis : Prepared via bromination of vinyl acetate, Vilsmeier formylation, and chlorination with sulfuryl chloride .

- Impact : The electron-withdrawing chloro group enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions, unlike the dimethyl-substituted compound, which is more sterically hindered .

Ethyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9)

Functional Group Modifications in Derivatives

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-86-5)

- Structure: Carboxylic acid converted to an amide linked to a diethylaminoethyl group.

- Role: This derivative is a direct precursor to sunitinib, where the amide linkage facilitates binding to kinase targets. The diethylaminoethyl group enhances solubility in organic solvents, critical for drug formulation .

5-Fluoro-2-oxindole (CAS 56341-41-4)

Market and Application Landscape

- Pharmaceutical Demand : The target compound’s market is projected to grow at a 5.1% CAGR (2025–2032) , driven by sunitinib production and agrochemical applications .

- Competitors : Advanced BioChemicals and Suven Pharmaceuticals dominate production, whereas analogues like 4-chloro derivatives remain niche .

生物活性

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer treatment and other therapeutic areas due to its unique structural features and functional groups.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H11NO3

- Molecular Weight : Approximately 195.20 g/mol

- Solubility : Slightly soluble in water

The compound features a formyl group at the 5-position and a carboxylic acid functionality at the 3-position of the pyrrole ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- Kinase Inhibition : Research indicates that this compound may act as a kinase inhibitor, which is crucial for regulating cell growth and proliferation. It has shown potential in inhibiting specific kinases involved in cancer progression, such as GRK2 and GRK5, which are overexpressed in certain cancers .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Research Findings

Several studies have documented the biological activity of this compound. Key findings include:

Antitumor Activity

A study evaluated the antitumor potency of various derivatives containing this compound moiety against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of established anticancer drugs like Sunitinib .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound derivative | 2.357–3.012 | HepG2, A549, Skov-3 |

| Sunitinib | 31.594–49.036 | HepG2, A549, Skov-3 |

Kinase Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various kinases. The compound's structure allows it to effectively bind to specific enzyme sites, modulating their activity and offering potential therapeutic benefits in cancer treatment .

Case Studies

- GRK Inhibition : One study explored the design of selective inhibitors targeting GRK5 using a scaffold based on this compound. These inhibitors demonstrated high selectivity and potency against GRK5 compared to other kinases, indicating their potential application in treating heart failure and cancer .

- Anticancer Drug Development : Research involving structural modifications of this compound led to the development of novel derivatives that showed enhanced antitumor activity compared to traditional chemotherapeutics. These findings highlight the importance of this compound in drug discovery efforts aimed at developing more effective cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。